3-((3-(Methylsulfinyl)butyl)amino)thietane 1,1-dioxide
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Overview
Description
3-((3-(Methylsulfinyl)butyl)amino)thietane 1,1-dioxide is a chemical compound with the molecular formula C8H17NO3S2 and a molecular weight of 239.35 . This compound is primarily used for research purposes and is known for its unique structural features, which include a thietane ring and a methylsulfinyl group .
Preparation Methods
The synthesis of 3-((3-(Methylsulfinyl)butyl)amino)thietane 1,1-dioxide involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-((3-(Methylsulfinyl)butyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The thietane ring can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
3-((3-(Methylsulfinyl)butyl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3-(Methylsulfinyl)butyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The thietane ring and methylsulfinyl group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
3-((3-(Methylsulfinyl)butyl)amino)thietane 1,1-dioxide can be compared with other similar compounds, such as:
3-((3-(Methylthio)butyl)amino)thietane 1,1-dioxide: This compound has a methylthio group instead of a methylsulfinyl group.
3-((3-(Methylsulfonyl)butyl)amino)thietane 1,1-dioxide: This compound has a methylsulfonyl group instead of a methylsulfinyl group. The uniqueness of this compound lies in its specific structural features and reactivity, which differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(3-methylsulfinylbutyl)-1,1-dioxothietan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S2/c1-7(13(2)10)3-4-9-8-5-14(11,12)6-8/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHIYQZKVXWDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1CS(=O)(=O)C1)S(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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